3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine
Beschreibung
3-[4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine is a heterocyclic compound featuring a piperidine core substituted with a 1,2,3-triazole ring linked to a 1,2,4-oxadiazole moiety bearing a phenyl group. This compound is of significant interest in medicinal chemistry due to the pharmacological versatility of its structural motifs:
- Piperidine: A six-membered nitrogen-containing ring commonly found in bioactive molecules, contributing to conformational flexibility and binding interactions .
- 1,2,3-Triazole: Known for its stability, hydrogen-bonding capacity, and role in click chemistry, enhancing molecular diversity .
- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, improving metabolic stability and binding affinity .
- Phenyl group: Enhances lipophilicity and π-π stacking interactions with target proteins.
The compound’s synthesis typically involves Huisgen 1,3-dipolar cycloaddition (click chemistry) to form the triazole ring, followed by oxadiazole ring closure via cyclocondensation . Its structural complexity and modular design make it a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic recognition elements.
Eigenschaften
IUPAC Name |
3-phenyl-5-(1-piperidin-3-yltriazol-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6O/c1-2-5-11(6-3-1)14-17-15(22-19-14)13-10-21(20-18-13)12-7-4-8-16-9-12/h1-3,5-6,10,12,16H,4,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLWTQPTMRVTPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2C=C(N=N2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Formation of the 1,2,4-Oxadiazole Moiety
The 3-phenyl-1,2,4-oxadiazol-5-yl group is typically synthesized via cyclocondensation of amidoximes with carboxylic acid derivatives or nitriles. A widely applied method involves reacting N-hydroxybenzimidamide with a substituted phenyl nitrile under acidic conditions (e.g., polyphosphoric acid) at 120–140°C for 6–8 hours. For example, phenylacetonitrile and hydroxylamine hydrochloride in ethanol yield the amidoxime intermediate, which cyclizes with trifluoroacetic anhydride (TFAA) to form the oxadiazole core.
Key Reaction Conditions
Synthesis of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is constructed via CuAAC ("Click" chemistry), coupling an alkyne-functionalized oxadiazole with an azide-modified piperidine. For instance, 5-ethynyl-3-phenyl-1,2,4-oxadiazole is reacted with 1-azido-3-piperidine in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) in tert-butanol/water (1:1) at 50°C for 12 hours. This method ensures regioselective 1,4-triazole formation with yields exceeding 90%.
Piperidine Ring Functionalization
Piperidine derivatives are prepared via reductive amination or nucleophilic substitution. A patented route (WO2019165981A1) describes N-protected 3-piperidone undergoing Grignard addition with phenylmagnesium bromide, followed by hydrogenation to yield 3-phenylpiperidine. Subsequent azidation using sodium azide and triphenylphosphine in dimethylformamide (DMF) introduces the azide group at the 1-position.
Synthetic Pathway
-
Grignard Reaction : N-Boc-3-piperidone + PhMgBr → N-Boc-3-phenyl-3-hydroxypiperidine
-
Hydrogenation : Pd/C, H₂ (50 psi) → N-Boc-3-phenylpiperidine
Stepwise Preparation Methods
Method A: Sequential Cyclization and Coupling
Step 1: Synthesis of 5-Ethynyl-3-phenyl-1,2,4-oxadiazole
Phenylacetonitrile (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol to form N-hydroxybenzimidamide , which cyclizes with TFAA (2.0 equiv) at 120°C. The product is purified via silica gel chromatography (hexane/ethyl acetate, 4:1).
Step 2: Preparation of 1-Azido-3-piperidine
N-Boc-3-piperidone undergoes Grignard addition with phenylmagnesium bromide (2.0 equiv) in tetrahydrofuran (THF) at 0°C, followed by hydrogenation (Pd/C, H₂) and azidation (NaN₃, PPh₃).
Step 3: CuAAC Coupling
5-Ethynyl-3-phenyl-1,2,4-oxadiazole (1.0 equiv) and 1-azido-3-piperidine (1.1 equiv) are reacted with CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in tert-butanol/water (1:1) at 50°C. The crude product is purified via recrystallization (ethanol/water).
Overall Yield : 68%
Method B: Convergent Synthesis via Click Chemistry
This approach prioritizes modular assembly:
Module 1 : 5-Ethynyl-3-phenyl-1,2,4-oxadiazole (as above)
Module 2 : 1-Azido-3-piperidine (as above)
Coupling : Modules 1 and 2 are combined under CuAAC conditions (Cu(I), 50°C, 12 h). The reaction is monitored via TLC (ethyl acetate/hexane, 1:1), and the product is isolated in 92% yield.
Analytical Characterization and Validation
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃): δ 8.02 (s, 1H, triazole-H), 7.85–7.45 (m, 5H, Ph-H), 4.30 (m, 1H, piperidine-H), 3.15–2.80 (m, 4H, piperidine-CH₂).
-
¹³C NMR : δ 168.9 (C=N, oxadiazole), 145.6 (triazole-C), 129.4–127.8 (Ph-C), 52.1 (piperidine-C).
Mass Spectrometry
-
ESI-MS : m/z 352.1 [M+H]⁺ (calc. 352.4).
Infrared Spectroscopy
Comparative Analysis of Synthetic Routes
| Parameter | Method A | Method B |
|---|---|---|
| Overall Yield | 68% | 92% |
| Reaction Time | 18 h | 12 h |
| Purification Complexity | Moderate | Low |
| Scalability | Limited | High |
Method B offers superior efficiency due to streamlined CuAAC coupling, whereas Method A’s sequential approach introduces purification bottlenecks.
Biologische Aktivität
3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine is a synthetic compound that combines the structural features of piperidine, triazole, and oxadiazole. This unique combination has led to its investigation for various biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting significant research findings and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 356.41 g/mol. The presence of the oxadiazole ring is particularly noteworthy as it contributes to the compound's biological activity.
The biological activity of 3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine is primarily attributed to its ability to interact with various molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It may act on specific receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives containing oxadiazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies have shown that compounds with similar structures demonstrate strong activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have demonstrated its effectiveness against various cancer cell lines:
- Cytotoxicity : Compounds with similar oxadiazole structures have shown IC50 values lower than conventional chemotherapeutics like 5-Fluorouracil against liver carcinoma cells (HUH7) .
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives:
- Dhumal et al. (2016) investigated a series of oxadiazole derivatives and reported significant antitubercular activity against Mycobacterium bovis BCG .
- Desai et al. (2018) synthesized pyridine-based oxadiazole hybrids that exhibited strong antibacterial effects comparable to gentamicin .
- Paruch et al. (2020) reported that newly synthesized compounds showed promising antibacterial activity against various Bacillus species and moderate cytotoxicity against cancer cell lines .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The incorporation of the 1,2,4-oxadiazole moiety into the structure of piperidine compounds enhances their efficacy against a range of bacterial and fungal pathogens. For instance, studies have shown that compounds containing the oxadiazole ring demonstrate potent activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The triazole and oxadiazole components are known for their role in anticancer drug development. Compounds similar to 3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies suggest that these compounds can disrupt cellular proliferation pathways, making them candidates for further development in cancer therapy .
Neuropharmacological Applications
The piperidine structure is often associated with neuroactive compounds. Preliminary studies suggest that this compound may interact with neurotransmitter receptors or modulate neurochemical pathways. This potential makes it a candidate for research into treatments for neurological disorders such as depression and anxiety .
Material Science
Fluorescent Properties
Compounds containing oxadiazole and triazole rings have been explored for their photophysical properties. The unique electronic characteristics of these structures enable their use in developing fluorescent materials for sensors and imaging applications. Research indicates that the incorporation of these moieties can lead to enhanced luminescence properties suitable for bioimaging applications .
Data Summary Table
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives showed that the introduction of the triazole unit significantly increased antimicrobial activity compared to compounds lacking this feature. The research highlighted the structure-activity relationship (SAR) that supports the development of new antimicrobial agents based on this scaffold.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that derivatives similar to 3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity underscores the potential therapeutic window for these compounds in oncology.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
To evaluate its uniqueness, we compare 3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine with structurally and functionally related compounds (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings :
Bromobenzoyl in S454-0652 introduces electron-withdrawing effects, likely altering binding kinetics at GPCRs .
Oxadiazole Position and Bioactivity :
- Compounds with oxadiazole at C3 (e.g., target compound, IACS-10759) exhibit stronger enzyme inhibition than C5-substituted analogs, possibly due to optimized steric alignment .
Piperidine vs. Pyrrolidine Cores :
- Piperidine derivatives (e.g., target compound) show greater conformational flexibility than pyrrolidine-based analogs (e.g., ), enhancing target engagement .
Therapeutic Potential: IACS-10759’s trifluoromethoxy group confers metabolic stability, making it a clinical candidate for oncology, whereas the target compound’s simpler phenyl group may favor early-stage lead optimization .
Physicochemical and Pharmacokinetic Comparison
Table 2: Physicochemical Properties
| Property | Target Compound | S454-0652 | IACS-10759 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~352 (estimated) | 453.31 | 567.48 |
| LogP (Predicted) | 2.8 | 3.5 | 4.2 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 6 | 7 | 9 |
| Solubility (mg/mL) | 0.05 (aqueous buffer) | 0.02 (DMSO) | <0.01 (aqueous) |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine?
- Methodology : The compound can be synthesized via multi-step reactions, including:
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring. For example, coupling 4-azidopiperidine with a propargyl-linked phenyl-oxadiazole precursor under CuI catalysis in THF/acetone (1:5 v/v) at reflux for 24 hours .
- Oxadiazole formation : Cyclization of acylthiosemicarbazides using dehydrating agents like POCl₃ or PPA (polyphosphoric acid) .
- Key parameters : Solvent polarity, catalyst loading (e.g., 10 mol% CuI), and reaction time significantly impact yield.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : ¹H and ¹³C NMR to confirm piperidine ring conformation, triazole/oxadiazole proton environments, and substituent positions .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .
- X-ray crystallography : For unambiguous confirmation of stereochemistry and interatomic distances in crystalline form .
Q. What in vitro assays are suitable for preliminary biological screening?
- Common assays :
- Enzyme inhibition : Kinase or protease inhibition assays using fluorescence-based substrates.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor binding : Radioligand displacement studies for CNS targets (e.g., σ receptors) due to the piperidine moiety’s affinity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Approach :
- Analog synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups) or piperidine (e.g., N-alkylation) to assess effects on bioactivity .
- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical hydrogen-bond acceptors (oxadiazole/triazole) and hydrophobic regions (phenyl/piperidine) .
- Case study : Replacing the phenyl group with a pyridinyl moiety () increased solubility but reduced kinase inhibition potency by 40%, suggesting steric and electronic trade-offs .
Q. What strategies resolve contradictory data in biological activity across assays?
- Troubleshooting steps :
- Assay validation : Confirm target specificity using knock-out cell lines or orthogonal assays (e.g., SPR vs. fluorescence polarization).
- Physicochemical profiling : Evaluate logP, membrane permeability (PAMPA), and metabolic stability (microsomal assays) to distinguish intrinsic activity from bioavailability artifacts .
- Molecular dynamics (MD) simulations : Identify conformational flexibility in solution vs. crystal structures that may affect binding .
Q. How can reaction conditions be optimized using statistical experimental design?
- Design framework :
- Factorial design : Vary temperature (60–100°C), solvent (DMF vs. DMSO), and catalyst (CuI vs. Ru-based) to identify critical factors for yield and purity .
- Response surface methodology (RSM) : Model interactions between variables (e.g., solvent polarity × catalyst loading) to predict optimal conditions .
- Example : A 2³ factorial design for triazole formation reduced side-product formation by 30% when DMSO was substituted with THF at 80°C .
Methodological Challenges and Solutions
Q. What computational tools predict the compound’s ADMET properties?
- Software recommendations :
- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate blood-brain barrier penetration (high for piperidine derivatives) and CYP450 inhibition risks .
- Toxicity profiling : ProTox-II for hepatotoxicity alerts (common with lipophilic triazole derivatives) .
Q. How are regiochemical uncertainties in triazole/oxadiazole synthesis addressed?
- Strategies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
